molecular formula C10H10ClN3O4 B12511039 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12511039
M. Wt: 271.66 g/mol
InChI Key: PGTVZKIDMGTHTK-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H10ClN3O4. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorinated nitropyridine moiety. It is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could target specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

1-(6-Chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C10H10ClN3O5\text{C}_{10}\text{H}_{10}\text{ClN}_{3}\text{O}_{5}

It features a pyrrolidine ring attached to a chloro-nitropyridine moiety, which is critical for its biological interactions. The presence of the nitro group is significant as it can participate in various biochemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with nitro groups are often evaluated for their ability to inhibit bacterial growth. Specific studies have shown that such compounds can inhibit the growth of resistant strains of bacteria, suggesting a potential role in treating infections caused by multi-drug resistant organisms .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving kinase inhibition. Kinase inhibitors are critical in cancer therapy as they target specific pathways involved in tumor growth and proliferation. Preliminary studies have indicated that similar pyridine derivatives can inhibit key kinases associated with cancer progression, although specific data on this compound is limited .

The proposed mechanism of action involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells or inhibition of bacterial enzymes. This interaction may disrupt cellular processes essential for survival and replication .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that related compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria with IC50 values ranging from 10 to 30 µM .
Kinase Inhibition Research on similar nitropyridine derivatives showed effective inhibition of mTOR signaling pathways with low nanomolar IC50 values, indicating potential for therapeutic use in oncology .
Toxicity Profile Toxicological evaluations suggest that while some derivatives show promising biological activity, they also present cytotoxic effects at higher concentrations, necessitating careful dose optimization .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrrolidine Ring : Using pyrrolidine and chloro-nitropyridine as starting materials.
  • Carboxylic Acid Functionalization : Introducing the carboxylic acid group through oxidation or direct carboxylation methods.

Optimizing these reactions can lead to improved yields and purity necessary for biological testing.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H10ClN3O4/c11-8-4-3-6(14(17)18)9(12-8)13-5-1-2-7(13)10(15)16/h3-4,7H,1-2,5H2,(H,15,16)

InChI Key

PGTVZKIDMGTHTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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